molecular formula C19H21NO2 B2619363 1-Adamantyl(3-amino-1-benzofuran-2-YL)methanone CAS No. 872838-46-5

1-Adamantyl(3-amino-1-benzofuran-2-YL)methanone

Cat. No. B2619363
CAS RN: 872838-46-5
M. Wt: 295.382
InChI Key: SOUNGHXPIAJOCF-UHFFFAOYSA-N
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Description

1-Adamantyl(3-amino-1-benzofuran-2-YL)methanone is a compound with the CAS Number: 872838-46-5 . It has a molecular weight of 295.38 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name of the compound is ((3r,5r,7r)-adamantan-1-yl)(3-aminobenzofuran-2-yl)methanone . The InChI Code is 1S/C19H21NO2/c20-16-14-3-1-2-4-15(14)22-17(16)18(21)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10,20H2 .


Physical And Chemical Properties Analysis

1-Adamantyl(3-amino-1-benzofuran-2-YL)methanone is a solid compound . It has a molecular weight of 295.38 .

Scientific Research Applications

Novel Synthetic Approaches

  • Domino Photochemistry for Hexacyclic Benzazepine Derivatives : A study demonstrated the photochemical reaction of N-(1-adamantyl)phthalimide leading to a novel hexacyclic benzazepine derivative, showcasing a domino process of consecutive excited-state intramolecular gamma-hydrogen-transfer reactions. This synthetic route opens up new possibilities for creating complex adamantane-based structures (Basarić et al., 2008).

Biological Evaluation

  • Anti-inflammatory Activity of Adamantane–Tetrahydropyrimidine Hybrids : A series of adamantane–tetrahydropyrimidine hybrids were synthesized and evaluated for their anti-inflammatory activities. Some compounds in this series exhibited excellent anti-inflammatory properties, suggesting the therapeutic potential of adamantane derivatives in treating inflammation-related conditions (Kalita et al., 2015).

Chemical Transformations and Derivatives

  • Self-Acylation of Adamantylacetic Acid : Research on the self-acylation of 1-adamantylacetic acid in trifluoroacetic anhydride, catalyzed by triflic acid, provided an efficient approach to various adamantylacetoacetic acid derivatives. These findings contribute to the synthetic versatility of adamantane-based compounds for further chemical and pharmacological explorations (Kovalev et al., 2010).

Antimicrobial and Antimicrobial Evaluation

  • Antimicrobial Activity of New Benzofuran Derivatives : A study on the synthesis and antimicrobial evaluation of benzofuran derivatives revealed several compounds with significant antibacterial and antifungal activities. This research highlights the potential of adamantane and benzofuran combined structures for developing new antimicrobial agents (Jiang et al., 2011).

Innovative Catalysis and Reactions

  • Catalytic Applications : A novel tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand was prepared for catalyzing the Huisgen 1,3-dipolar cycloaddition, showcasing the utility of adamantane derivatives in enhancing catalytic reactions. This development opens up new avenues for the use of adamantane-based catalysts in organic synthesis (Ozcubukcu et al., 2009).

Future Directions

Benzofuran and its derivatives, including 1-Adamantyl(3-amino-1-benzofuran-2-YL)methanone, have been found to have a wide range of biological and pharmacological applications . This makes them a promising area for future research, especially in the field of drug discovery .

properties

IUPAC Name

1-adamantyl-(3-amino-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c20-16-14-3-1-2-4-15(14)22-17(16)18(21)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUNGHXPIAJOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)C4=C(C5=CC=CC=C5O4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Adamantyl(3-amino-1-benzofuran-2-YL)methanone

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